7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Description
Properties
CAS No. |
920278-18-8 |
|---|---|
Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-6-12-13(17(21)22)7-15(20-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
InChI Key |
KERDUWJAFCRAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzoic acid with para-substituted anilines, followed by cyclization and further functionalization . The reaction conditions often include the use of catalysts and solvents such as ethanol or dichloromethane, with reactions carried out under reflux or microwave irradiation to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid exhibit strong antibacterial and antifungal properties. These compounds inhibit nucleic acid synthesis, which is crucial for the growth of pathogens. A study reported that modifications to the quinoline structure can enhance antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies demonstrated that certain derivatives induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves cell cycle arrest and modulation of signaling pathways, with some derivatives exhibiting IC50 values below 0.5 µM against specific cancer types .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 0.320 | Inhibition of proliferation |
| Derivative B | A549 (Lung Cancer) | 0.450 | Cell cycle arrest |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as substitution and coupling reactions, allows chemists to create more complex organic molecules with potential applications in pharmaceuticals and agrochemicals .
Key Reactions:
- Substitution Reactions: The chloro groups can be replaced by nucleophiles, enabling the creation of diverse derivatives.
- Oxidation/Reduction: Modifications to the quinoline core can yield derivatives with altered electronic properties.
- Coupling Reactions: Utilization of palladium or copper catalysts to form more complex structures.
Biological Research
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Studies have shown that the specific substitution pattern influences binding affinity and specificity, making it a candidate for further investigation in biological systems .
Mechanism of Action:
The compound's mechanism involves interaction with molecular targets such as enzymes and receptors, which are critical for its biological activity. The presence of chloro and methyl substitutions enhances its binding properties compared to similar compounds .
Material Science
In addition to its biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Substituent Effects on Bioactivity
- Chlorine vs. Fluorine () offers metabolic resistance and improved membrane permeability .
- Aromatic Substituents : The 4-chlorophenyl group (target compound) vs. trifluoromethylphenyl-furan () alters steric and electronic interactions. Furan rings () may facilitate hydrogen bonding with target proteins .
- Methyl Groups : Methyl at position 6 (target compound) or 3 () modulates steric hindrance and logP values, influencing solubility and pharmacokinetics .
Biological Activity
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₁Cl₂NO₂
- Molecular Weight : Approximately 332.18 g/mol
- Structure : The compound features a chloro-substituted phenyl group and a carboxylic acid functional group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes that are crucial for cellular metabolism. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 50 µM |
| Protein Kinase B (AKT) | Non-competitive | 30 µM |
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. It serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating infections and cancer.
Synthesis Routes
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common route includes:
- Condensation Reaction : Between appropriate aldehydes and amines.
- Cyclization : To form the quinoline structure.
- Carboxylation : To introduce the carboxylic acid group.
Q & A
Q. How do substituent variations impact the compound’s photophysical properties?
- UV-Vis : The chloro substituent at C-7 induces a bathochromic shift (λ_max = 320 nm vs. 295 nm for non-chlorinated analogs). TD-DFT calculations align with experimental data (error < 5 nm) .
- Fluorescence : Quenching occurs in polar solvents (Φ_fl = 0.02 in water vs. 0.15 in toluene) due to enhanced intersystem crossing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
